molecular formula C11H15Br B6166703 1-bromo-3-tert-butyl-2-methylbenzene CAS No. 1369886-50-9

1-bromo-3-tert-butyl-2-methylbenzene

Cat. No.: B6166703
CAS No.: 1369886-50-9
M. Wt: 227.1
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Description

1-Bromo-3-tert-butyl-2-methylbenzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a tert-butyl group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-tert-butyl-2-methylbenzene can be synthesized through several methods. One common method involves the bromination of 3-tert-butyl-2-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-tert-butyl-2-methylphenol if hydroxide is the nucleophile.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is 3-tert-butyl-2-methylbenzene.

Scientific Research Applications

1-Bromo-3-tert-butyl-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-tert-butyl-2-methylbenzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or electrophiles. The tert-butyl and methyl groups influence the reactivity of the benzene ring, directing reactions to specific positions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-tert-butyl-5-methylbenzene
  • 1-Bromo-2-tert-butyl-4-methylbenzene
  • 1-Bromo-4-tert-butyl-2-methylbenzene

Uniqueness

1-Bromo-3-tert-butyl-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring. The presence of the tert-butyl and methyl groups at specific positions influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

CAS No.

1369886-50-9

Molecular Formula

C11H15Br

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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